molecular formula C11H10N2O B1295750 N-(quinolin-5-yl)acetamide CAS No. 42464-80-2

N-(quinolin-5-yl)acetamide

Cat. No. B1295750
CAS RN: 42464-80-2
M. Wt: 186.21 g/mol
InChI Key: JXDASSXQWMYQGN-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)acetamide derivatives are a class of compounds that have been synthesized and studied for various biological activities. These compounds are characterized by the presence of a quinoline moiety linked to an acetamide group. The therapeutic potential of these derivatives has been explored in different contexts, such as antiviral, antiapoptotic, and antiproliferative activities .

Synthesis Analysis

The synthesis of N-(quinolin-5-yl)acetamide derivatives involves various chemical reactions, often employing multi-component reactions that allow for the efficient assembly of the desired molecular structures. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids . Additionally, derivatives with positive inotropic activity were synthesized, indicating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of N-(quinolin-5-yl)acetamide derivatives can vary significantly, with different substituents on the quinoline and acetamide moieties influencing the overall shape and electronic properties of the molecules. For example, the stretched amide N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a tweezer-like geometry, which is reflected in its ability to form channel-like structures through self-assembly .

Chemical Reactions Analysis

N-(quinolin-5-yl)acetamide derivatives can participate in various chemical reactions, including cyclization processes that lead to the formation of novel heterocyclic structures. For instance, tricyclic compounds, which are conformationally locked analogs of quinolin-6-yloxyacetamide fungicides, were synthesized by cyclization of their acetal or O,S-acetal function to quinoline positions 5 or 7 . Furthermore, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide led to the formation of furo[3,2-c]quinolin-4(5H)-one, showcasing the reactivity of these compounds under transition metal catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(quinolin-5-yl)acetamide derivatives are influenced by their molecular structures. These properties are crucial for their biological activities and interactions with biological targets. For example, the antiproliferative activity of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives was evaluated against various human cancer cell lines, with some compounds showing high specificity and potency . The structural features of these compounds, such as the presence of a quinolin-2(1H)-one moiety, are likely to contribute to their observed biological effects.

Scientific Research Applications

Scientific Field

  • Cell Viability Assays: The cytotoxic effects of these compounds are tested on cancer cell lines using assays like MTT or WST-1. Results Summary: Some derivatives have shown significant cytotoxicity against specific cancer cell lines, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Antioxidant Properties

Scientific Field

  • Cell-based Assays: Cellular antioxidant activity is assessed through various biomarkers of oxidative stress. Results Summary: Quinoline derivatives, including N-(quinolin-5-yl)acetamide, have demonstrated effective radical scavenging activities in both in vitro and cell-based assays .

Anti-inflammatory Activity

Scientific Field

  • Animal Models: Anti-inflammatory effects are further tested in animal models of inflammation. Results Summary: Certain N-(quinolin-5-yl)acetamide derivatives have shown promising results in reducing inflammatory markers and symptoms in preclinical models .

Antimalarial Activity

Scientific Field

  • In Vivo Efficacy: The most promising compounds are then tested in animal models of malaria. Results Summary: Some derivatives have exhibited potent activity against various Plasmodium strains, with potential for development into new antimalarial drugs .

Anti-SARS-CoV-2 Activity

Scientific Field

  • Binding Affinity Studies: Computational studies assess the binding affinity of these derivatives to viral proteins. Results Summary: Some derivatives have shown inhibitory effects on SARS-CoV-2 replication, suggesting their potential use in treating COVID-19 .

Antituberculosis Activity

Scientific Field

  • Drug Synergy Studies: The interaction with existing antituberculosis drugs is evaluated for potential synergistic effects. Results Summary: Certain derivatives have shown activity against drug-resistant strains of M. tuberculosis, offering hope for new therapeutic options .

Antimicrobial Activity

Scientific Field

  • Mechanism of Action Studies: Investigations into how these compounds disrupt microbial cell processes. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown effectiveness against a range of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents .

Anticonvulsant Effects

Scientific Field

  • Animal Seizure Models: The compounds’ efficacy is tested in rodent models of epilepsy. Results Summary: Certain derivatives have demonstrated the ability to reduce seizure frequency and severity in preclinical models .

Cardiovascular Applications

Scientific Field

  • Cardioprotective Assays: The potential to protect cardiac tissue from ischemic damage is evaluated. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown promising results in improving cardiovascular function and providing cardioprotection in experimental settings .

Antiplasmodial Activity

Scientific Field

  • In Vivo Efficacy Studies: The compounds are tested in animal models of malaria. Results Summary: N-(quinolin-5-yl)acetamide derivatives have exhibited inhibitory effects on Plasmodium growth, suggesting their potential as antimalarial agents .

Antibacterial Properties

Scientific Field

  • Synergy with Antibiotics: The interaction with existing antibiotics is evaluated for enhanced efficacy. Results Summary: Some derivatives have been effective against multi-drug resistant bacterial strains, offering potential for new antibiotic development .

Antiviral Activity Against Other Viruses

Scientific Field

  • Mechanism of Action Analysis: Studies to understand how these compounds interfere with viral replication. Results Summary: Research indicates that certain N-(quinolin-5-yl)acetamide derivatives can inhibit the replication of various viruses, highlighting their potential as broad-spectrum antiviral agents .

Neuroprotective Effects

Scientific Field

  • In Vivo Neurodegeneration Models: Utilizing animal models to study the protective effects against neurodegenerative diseases. Results Summary: Some derivatives have shown potential in protecting neurons from apoptosis and degeneration, which could be beneficial for treating conditions like Alzheimer’s and Parkinson’s disease .

Antifungal Activity

Scientific Field

  • Synergy with Antifungal Drugs: Evaluating the combined effect with existing antifungal medications. Results Summary: N-(quinolin-5-yl)acetamide derivatives have exhibited inhibitory activity against resistant fungal strains, suggesting their use in combination therapies .

Analgesic Properties

Scientific Field

  • Molecular Target Identification: Identifying and validating molecular targets involved in pain signaling. Results Summary: Certain derivatives have demonstrated significant analgesic effects, indicating their potential as pain relievers .

Anti-diabetic Activity

Scientific Field

  • Animal Diabetes Models: Testing the compounds in animal models to assess their impact on blood glucose levels. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity .

Antipsychotic Effects

Scientific Field

  • Receptor Binding Studies: Investigating the binding affinity to neurotransmitter receptors implicated in psychosis. Results Summary: Research has indicated that certain derivatives can modulate neurotransmitter systems, offering potential benefits as antipsychotic agents .

Chemopreventive Properties

Scientific Field

  • Molecular Pathway Analysis: Examining the impact on signaling pathways involved in carcinogenesis. Results Summary: Some derivatives have been found to interfere with cancer cell signaling, suggesting a role in cancer prevention .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used extensively in the treatment of various diseases, and many new therapeutic agents have been developed using the quinoline nucleus . Therefore, the future research directions may include the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .

properties

IUPAC Name

N-quinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDASSXQWMYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195238
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-5-yl)acetamide

CAS RN

42464-80-2
Record name 5-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Kalita, JB Baruah - Journal of Physical Organic Chemistry, 2012 - Wiley Online Library
Cyclisation reactions via C–N bond formation of 2‐bromo‐N‐(quinolin‐8‐yl)propanamide (I) and 2‐bromo‐N‐(quinolin‐8‐yl)acetamide (II) are facilitated by metal salts such as copper (+…
Number of citations: 4 onlinelibrary.wiley.com
L Zhu, L Le, M Yan, CT Au, R Qiu… - The Journal of Organic …, 2019 - ACS Publications
The reaction of trifluoroacetyl amides with Grignard reagent for the substitution of CF 3 group with various alkyl or aryl groups is described. A variety of aryl, quinolin-8-yl, and (hetero)…
Number of citations: 13 pubs.acs.org
C Miura, N Shindo, K Okamoto, K Kuwata… - Chemical and …, 2020 - jstage.jst.go.jp
Fragment-based approach combined with electrophilic reactive compounds is a powerful strategy to discover novel covalent ligands for protein target. However, the promiscuous …
Number of citations: 7 www.jstage.jst.go.jp
A Minić, T Van de Walle, K Van Hecke… - European Journal of …, 2020 - Elsevier
The tropical disease malaria is responsible for more than 400,000 deaths annually, especially in Southeast Asia and Africa. Although the number of malaria cases is declining, there still …
Number of citations: 28 www.sciencedirect.com
JM Ku, K Park, JH Lee, KJ Cho, YJ Nam… - Journal of Medicinal …, 2016 - ACS Publications
Axon regeneration after injury in the central nervous system is hampered in part because if an age-dependent decline in the intrinsic axon growth potential, and one of the strategies to …
Number of citations: 8 pubs.acs.org
Q Li, Y Chen, S Xing, Q Liao, B Xiong… - Journal of medicinal …, 2021 - ACS Publications
Butyrylcholinesterase (BChE) has been considered as a potential therapeutic target for Alzheimer’s disease (AD) because of its compensation capacity to hydrolyze acetylcholine (ACh) …
Number of citations: 34 pubs.acs.org
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
M Poveda - 2020 - repository.usfca.edu
Magnetic Resonance Imaging (MRI) is a leading anatomical imaging modality for disease diagnosis. With the aid of Gd 3+ based contrast agents, high resolution images of biological …
Number of citations: 0 repository.usfca.edu
S Das, S Mondal, SP Midya, S Mondal… - The Journal of …, 2023 - ACS Publications
Herein, we report metal- and photocatalyst-free room-temperature amidation for α-ketoamide synthesis from feedstock phenacyl bromides and amines using molecular oxygen as an …
Number of citations: 3 pubs.acs.org
NR Lakkaniga - 2020 - search.proquest.com
Treating cancers has been one of the greatest challenges of biomedical research in the last few decades. However, the advent of targeted therapy has revolutionized the treatment …
Number of citations: 0 search.proquest.com

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